Ulifloxacin-d8
CAS No.: 1246820-95-0
Cat. No.: VC0030875
Molecular Formula: C16H16FN3O3S
Molecular Weight: 357.429
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1246820-95-0 |
|---|---|
| Molecular Formula | C16H16FN3O3S |
| Molecular Weight | 357.429 |
| IUPAC Name | 6-fluoro-1-methyl-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C16H16FN3O3S/c1-8-20-11-7-12(19-4-2-18-3-5-19)10(17)6-9(11)14(21)13(16(22)23)15(20)24-8/h6-8,18H,2-5H2,1H3,(H,22,23)/i2D2,3D2,4D2,5D2 |
| Standard InChI Key | SUXQDLLXIBLQHW-UDCOFZOWSA-N |
| SMILES | CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4 |
Introduction
Basic Information and Chemical Identity
Ulifloxacin-d8 is a deuterated derivative of Ulifloxacin, which itself is the active metabolite of Prulifloxacin. The compound features eight deuterium atoms strategically positioned in the piperazine ring, replacing hydrogen atoms in the original structure. This modification maintains the core pharmacological activity of the parent compound while providing distinct analytical advantages. The basic information of Ulifloxacin-d8 is summarized in Table 1.
Table 1: Basic Information of Ulifloxacin-d8
| Property | Value |
|---|---|
| Name | Ulifloxacin-d8 |
| IUPAC Name | 6-fluoro-1-methyl-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxo-1H-thiazeto[3,2-a]quinoline-3-carboxylic acid |
| CAS Number | N/A (Research compound) |
| Molecular Formula | C16H8D8FN3O3S |
| Molecular Weight | 357.4 g/mol |
| InChI Key | N/A (Based on available data) |
| SMILES Notation | CN1C=C(C(=O)C2=CC=CC=C21)C(F)=C(N3CC([2H])([2H])C([2H])([2H])NC([2H])([2H])C3([2H])[2H])C(=O)O |
| Classification | Deuterated fluoroquinolone antibiotic |
| Parent Compound | Ulifloxacin (active metabolite of Prulifloxacin) |
| Deuteration Pattern | 8 deuterium atoms replacing hydrogen atoms in the piperazine ring |
Ulifloxacin-d8 belongs to the fluoroquinolone class of antibiotics, characterized by the presence of a fluorine atom at position 6 of the quinolone ring system. The deuteration specifically targets the piperazine moiety at the 7-position, which is a common structural feature in many fluoroquinolones that contributes to their broad-spectrum antibacterial activity .
Physical and Chemical Properties
The physical and chemical properties of Ulifloxacin-d8 are largely influenced by its core fluoroquinolone structure, with some modifications due to deuteration. These properties are crucial for understanding its behavior in various research applications, particularly in pharmacokinetic studies. Table 2 summarizes the key physical and chemical properties of Ulifloxacin-d8.
Table 2: Physical and Chemical Properties of Ulifloxacin-d8
| Property | Value |
|---|---|
| Physical State | Solid powder (inferred from parent compound) |
| Solubility | Sparingly soluble in water, more soluble in organic solvents like DMSO and methanol |
| LogP | Approximately 1.6 (estimated based on parent compound) |
| pKa | Carboxylic acid group: ~6.0 (estimated based on fluoroquinolones) |
| UV Absorption | Similar to parent compound, characteristic fluoroquinolone absorption |
| Stability | Stable under normal laboratory conditions; sensitive to strong oxidizing agents |
| Melting Point | Not precisely determined (research compound) |
| Isotopic Purity | Typically >98% for research-grade deuterated compounds |
| NMR Characteristics | Shows characteristic shifts due to deuterium replacement in the piperazine ring |
| Mass Spectrometry | Molecular ion peak at m/z 357.4, with characteristic fragmentation pattern |
The deuteration of the piperazine ring in Ulifloxacin-d8 leads to specific spectroscopic characteristics that distinguish it from the non-deuterated compound. These include shifts in NMR spectra and unique mass spectrometry profiles, making it particularly useful as an internal standard in analytical methods .
Synthesis and Preparation
General Synthetic Approach
The synthesis of Ulifloxacin-d8 typically involves the preparation of a (1,3)thiazeto compound that is subsequently condensed with deuterated piperazine. According to patent literature, this process includes several key steps:
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Formation of a thiazeto derivative with appropriate functional groups
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Condensation with deuterated piperazine in a suitable solvent
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Hydrolysis of the ester functionality to yield the final product
The condensation reaction is typically conducted in solvents such as dimethylformamide, dimethylacetamide, acetonitrile, or dimethylsulfoxide at temperatures ranging from ambient to reflux, with reaction times of approximately 10-40 hours .
Deuteration Strategy
The incorporation of deuterium atoms into the piperazine ring is a critical aspect of the synthesis. This is typically achieved through one of several approaches:
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Starting with commercially available deuterated piperazine
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Performing hydrogen-deuterium exchange reactions on piperazine derivatives
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Custom synthesis of piperazine with deuterium atoms in specific positions
The deuteration process must achieve high isotopic purity (typically >98%) to ensure the compound's utility as an analytical standard .
Purification and Characterization
After synthesis, Ulifloxacin-d8 requires careful purification to remove any non-deuterated or partially deuterated species. This is typically accomplished through recrystallization, column chromatography, or preparative HPLC. Confirmation of structure and isotopic purity is achieved through a combination of:
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NMR spectroscopy (1H, 13C, and 2H NMR)
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High-resolution mass spectrometry
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Elemental analysis
The synthesis of high-purity Ulifloxacin-d8 represents a significant challenge due to the need for precise control of deuterium incorporation and the removal of non-deuterated impurities.
Pharmacological Properties
While Ulifloxacin-d8 is primarily utilized as a research tool rather than a therapeutic agent, understanding its pharmacological properties is essential for its applications in drug metabolism and pharmacokinetic studies. These properties are largely similar to those of the parent compound, Ulifloxacin, with potential modifications due to the kinetic isotope effect of deuteration.
Table 3: Pharmacological Properties of Ulifloxacin-d8
| Property | Value |
|---|---|
| Mechanism of Action | Inhibition of bacterial DNA gyrase and topoisomerase IV (similar to parent compound) |
| Spectrum of Activity | Broad-spectrum antibacterial activity (based on parent compound) |
| Gram-negative Coverage | Effective against E. coli, Klebsiella, Proteus, Pseudomonas aeruginosa |
| Gram-positive Coverage | Activity against certain Gram-positive bacteria including staphylococci |
| Bioavailability | Not applicable (research compound, not used therapeutically) |
| Half-life | Similar to parent compound but potentially altered due to deuteration |
| Protein Binding | Similar to parent compound (~45-60%) |
| Metabolism | Similar metabolic pathway to parent compound, potentially with altered kinetics due to deuteration |
| Excretion | Primarily renal (based on parent compound) |
| Research Applications | Internal standard for pharmacokinetic studies, metabolic research, ADME studies |
Pharmacokinetic Considerations
The primary distinction between Ulifloxacin and Ulifloxacin-d8 lies in their pharmacokinetic profiles. Deuteration can influence:
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Metabolic stability: The carbon-deuterium bond is generally more stable than the carbon-hydrogen bond, potentially slowing metabolic processes that involve breaking these bonds
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Distribution patterns: Minor changes in physicochemical properties might influence tissue distribution
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Elimination kinetics: Altered metabolism can affect elimination half-life
These subtle differences make Ulifloxacin-d8 valuable as an internal standard in pharmacokinetic studies, as it closely mimics the behavior of the parent compound while remaining distinguishable through analytical techniques .
Research Applications and Significance
Ulifloxacin-d8 has several important applications in pharmaceutical research and development. Its utility stems from its structural similarity to Ulifloxacin while being analytically distinguishable due to its deuterium atoms.
Internal Standard in Analytical Methods
One of the primary applications of Ulifloxacin-d8 is as an internal standard in analytical methods for the quantification of Ulifloxacin and Prulifloxacin in biological matrices. The isotopically labeled compound:
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Exhibits nearly identical chromatographic behavior to the analyte
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Can be distinguished by mass spectrometry due to the mass difference
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Compensates for matrix effects and recovery variations during sample preparation
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Provides improved accuracy and precision in quantitative analyses
Pharmacokinetic and Metabolism Studies
Ulifloxacin-d8 enables researchers to conduct detailed investigations into the pharmacokinetics and metabolism of Prulifloxacin and Ulifloxacin. Studies have been conducted to understand:
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Metabolic pathways and rates
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Drug distribution in various tissues
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Elimination mechanisms and kinetics
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Drug-drug interactions
The use of deuterated internal standards is particularly valuable in complex biological matrices and when studying low drug concentrations .
Deuterium Isotope Effects on Drug Metabolism
The study of deuterated compounds like Ulifloxacin-d8 contributes to the broader understanding of deuterium isotope effects on drug metabolism. These effects are becoming increasingly important in drug development, as demonstrated by the emergence of deuterated drugs as novel therapeutic entities.
In the case of Ulifloxacin-d8, the deuteration of the piperazine ring may influence metabolic processes that involve this moiety, potentially altering:
These research findings contribute to the growing field of deuterated pharmaceuticals, which aims to optimize drug properties through strategic deuteration .
Comparison with Related Compounds
To better understand the position of Ulifloxacin-d8 within the broader context of fluoroquinolone antibiotics and deuterated compounds, a comparison with related molecules is valuable. Table 4 presents a comparative analysis of Ulifloxacin-d8 with its parent compound Ulifloxacin and the prodrug Prulifloxacin.
Table 4: Comparison of Ulifloxacin-d8 with Related Compounds
| Property | Ulifloxacin-d8 | Ulifloxacin | Prulifloxacin |
|---|---|---|---|
| Molecular Formula | C16H8D8FN3O3S | C16H16FN3O3S | C21H20FN3O6S |
| Molecular Weight (g/mol) | 357.4 | 349.4 | 461.5 |
| Structure Modification | Deuteration of piperazine ring | Parent compound | Prodrug |
| Primary Use | Research standard | Active metabolite | Clinical antibiotic |
| Activity Spectrum | Similar to parent compound | Broad-spectrum | Broad-spectrum |
| Metabolism | Similar to parent with altered kinetics | Metabolite of Prulifloxacin | Metabolized to Ulifloxacin |
| Half-life | Similar to parent (potentially altered) | ~10-12 hours | ~8 hours (as Ulifloxacin) |
| Protein Binding (%) | 45-60 (estimated) | 45-60 | ~50 |
| Main Research Applications | Internal standard, PK/PD studies | Antibiotic research | Clinical therapeutic agent |
Additionally, Ulifloxacin-d8 can be compared with other deuterated fluoroquinolones such as Ciprofloxacin-d8, which features a similar deuteration pattern in the piperazine ring but differs in other structural elements. These comparisons highlight the common strategies employed in developing deuterated analogs of fluoroquinolone antibiotics for research applications .
Structural Distinctions
The key structural differences between these compounds include:
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Ulifloxacin-d8 vs. Ulifloxacin: Replacement of 8 hydrogen atoms with deuterium in the piperazine ring
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Ulifloxacin vs. Prulifloxacin: Prulifloxacin contains an additional 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one moiety that is cleaved during metabolism
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Ulifloxacin-d8 vs. Ciprofloxacin-d8: Different core structures (thiazeto[3,2-a]quinoline vs. quinoline) but similar deuteration patterns
Analytical Methods for Ulifloxacin-d8
Various analytical methods have been developed for the identification, characterization, and quantification of Ulifloxacin-d8, particularly in the context of its use as an internal standard.
Chromatographic Methods
High-performance liquid chromatography (HPLC) coupled with various detection methods is commonly employed for the analysis of Ulifloxacin-d8:
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HPLC with UV detection at wavelengths characteristic of fluoroquinolones (typically 260-280 nm)
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HPLC with fluorescence detection, exploiting the inherent fluorescence of the quinolone core
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Liquid chromatography coupled with mass spectrometry (LC-MS/MS) for high-sensitivity detection and quantification
Spectroscopic Characterization
Several spectroscopic techniques provide valuable information about Ulifloxacin-d8:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR shows distinct patterns due to the absence of hydrogen signals from the deuterated positions
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13C NMR reveals characteristic multiplets for carbon atoms bonded to deuterium
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2H (deuterium) NMR can directly detect the incorporated deuterium atoms
-
-
Mass Spectrometry:
Method Validation
The development of validated analytical methods for Ulifloxacin-d8 typically includes:
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Assessment of linearity, accuracy, and precision
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Determination of limits of detection and quantification
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Evaluation of matrix effects when used as an internal standard
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Stability testing under various storage and handling conditions
These validated methods ensure reliable results when Ulifloxacin-d8 is used in pharmacokinetic and metabolism studies .
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